4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
F3406-1840, also known as 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, is a novel small-molecule arenavirus inhibitor . The primary target of this compound is the Lassa mammarenavirus (LASV), a virus responsible for causing Lassa fever .
Mode of Action
F3406-1840 inhibits LASV entry into host cells by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the LASV glycoprotein GP2 . This interaction blocks the virus from entering the host cell, thereby preventing the virus from replicating and spreading.
Biochemical Pathways
The compound’s action primarily affects the viral entry pathway. By inhibiting the LASV glycoprotein GP2, F3406-1840 prevents the virus from entering host cells. This disruption of the viral entry pathway effectively halts the virus’s life cycle, preventing it from replicating and spreading to other cells .
Result of Action
The primary result of F3406-1840’s action is the inhibition of LASV entry into host cells. This prevents the virus from replicating within the host, effectively halting the progression of the viral infection .
Action Environment
The action of F3406-1840 is influenced by the pH of the endosome compartment of the host cell. The compound interferes with the pH-dependent fusion process mediated by the LASV glycoprotein GP2, blocking the virus from entering the host cell . The efficacy and stability of F3406-1840 may be influenced by factors such as the concentration of the compound, the presence of other drugs or substances, and the overall health status of the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidin-1-ylcarbonyl group and the 3-methylbutyl side chain. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory and anticancer research.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound shares a similar core structure but differs in the functional groups attached to the pyridazinone ring.
N-(3-methylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Another similar compound with slight variations in the side chains and functional groups.
Uniqueness
4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUMTGXKZUHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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